2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Overview
Description
2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoyl group, methoxy groups, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
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Formation of the Benzoyl Intermediate: : The initial step involves the benzoylation of 2-methoxyphenol to form 5-benzoyl-2-methoxyphenol. This reaction is usually carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
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Etherification: : The next step is the etherification of 5-benzoyl-2-methoxyphenol with 2-bromoethyl acetate to form 2-(5-benzoyl-2-methoxyphenoxy)ethyl acetate. This reaction typically requires a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
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Amidation: : The final step involves the amidation of 2-(5-benzoyl-2-methoxyphenoxy)ethyl acetate with 3,4-dimethoxyphenethylamine to yield the target compound. This reaction can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the materials science field, this compound could be explored for its potential use in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methoxy and benzoyl groups could facilitate interactions with hydrophobic pockets in proteins, while the acetamide linkage might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-(5-benzoyl-2-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: Lacks the benzoyl and phenoxy groups, making it less complex.
5-benzoyl-2-methoxyphenol: A simpler structure with only the benzoyl and methoxy groups.
Uniqueness
2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both benzoyl and methoxy groups, along with the acetamide linkage, allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-30-21-11-9-18(15-23(21)32-3)13-14-27-25(28)17-33-24-16-20(10-12-22(24)31-2)26(29)19-7-5-4-6-8-19/h4-12,15-16H,13-14,17H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESNTIIQUHADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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